molecular formula C9H8ClIO3 B8547559 Methyl 3-chloro-5-iodo-4-methoxybenzoate

Methyl 3-chloro-5-iodo-4-methoxybenzoate

Cat. No.: B8547559
M. Wt: 326.51 g/mol
InChI Key: SHHLWRDTDVUNTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-chloro-5-iodo-4-methoxybenzoate is a useful research compound. Its molecular formula is C9H8ClIO3 and its molecular weight is 326.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H8ClIO3

Molecular Weight

326.51 g/mol

IUPAC Name

methyl 3-chloro-5-iodo-4-methoxybenzoate

InChI

InChI=1S/C9H8ClIO3/c1-13-8-6(10)3-5(4-7(8)11)9(12)14-2/h3-4H,1-2H3

InChI Key

SHHLWRDTDVUNTO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1I)C(=O)OC)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 3-chloro-4-hydroxy-5-iodobenzoate (3.00 g) was dissolved in N,N-dimethylformamide (20 mL), and potassium carbonate (3.98 g) and dimethylsulfuric acid (1.82 mL) were added to the solution, and then the mixture was stirred at room temperature for 5 hours. The reaction solution was filtered and water was added, and then the reaction mixture was extracted with ethyl acetate. The organic layer was washed with water and saturated brine, and then dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure to obtain the title compound (2.96 g) as a pale yellow crystal.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.98 g
Type
reactant
Reaction Step Two
Quantity
1.82 mL
Type
reactant
Reaction Step Two

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